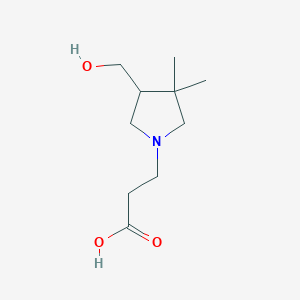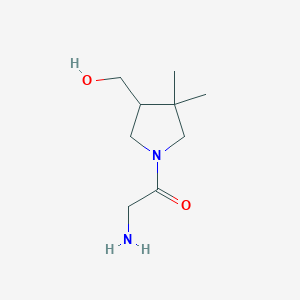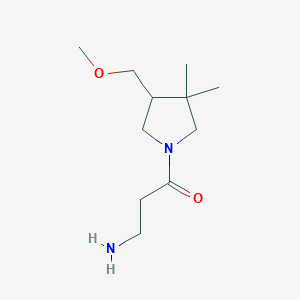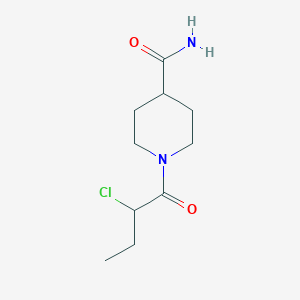
1-(2-氯丁酰基)哌啶-4-甲酰胺
描述
1-(2-Chlorobutanoyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C10H17ClN2O2 and its molecular weight is 232.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chlorobutanoyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chlorobutanoyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗Mycobacterium abscessus活性
P4C 已被证实对Mycobacterium abscessus(一种引起肺部疾病的机会性病原体)具有良好的抗菌活性。在一项全细胞筛选研究中,研究人员发现 P4C 对M. abscessus有效。进一步研究表明,P4C 抑制 DNA 旋转酶,这是一种与细菌 DNA 复制有关的关键酶。这些化合物构成了一类新型的抗分枝杆菌 DNA 旋转酶抑制剂,在针对 M. abscessus复合体 的治疗应用中具有潜力。
选择性蛋白激酶 B (PKB) 抑制
研究人员已对 P4C 衍生物进行修饰,以增强它们对 PKB(也称为 Akt)的选择性,PKB 是一种参与细胞存活和增殖的关键信号蛋白。 具体来说,4-氨基-1-(7H-吡咯并[2,3-d]嘧啶-4-基)哌啶-4-甲酰胺已被鉴定为具有体内抗肿瘤活性的选择性和口服生物利用度高的 PKB 抑制剂 .
II 型糖尿病研究
1-Boc-哌啶-4-甲醛(P4C 的衍生物)已被用作合成选择性 GPR119 激动剂的反应物。 GPR119 激活对 II 型糖尿病治疗具有潜在意义 .
HDAC 抑制剂
虽然与 P4C 不直接相关,但哌啶-1-甲酰胺骨架已被用于开发组蛋白脱乙酰酶 (HDAC) 抑制剂。 HDAC 抑制剂在表观遗传调控中发挥作用,并在癌症治疗和其他疾病中具有应用 .
HIV-1 复制抑制
已对 P4C 衍生物进行了研究,以评估其作为 M-嗜性 (R5) HIV-1 复制抑制剂的潜力。 这些化合物可能提供对新型抗逆转录病毒策略的见解 .
5-HT6 受体拮抗剂
虽然尚未进行广泛研究,但哌啶-4-甲酰胺骨架可以作为开发选择性 5-HT6 受体拮抗剂的起点。 这些拮抗剂可能对神经系统疾病和认知功能具有意义 .
作用机制
Target of Action
The primary target of the compound 1-(2-Chlorobutanoyl)piperidine-4-carboxamide is the anaplastic lymphoma kinase (ALK) in humans . This compound has been identified as a potent inhibitor of ALK during high throughput screening . It also targets the DNA gyrase in Mycobacterium abscessus .
Mode of Action
The 1-(2-Chlorobutanoyl)piperidine-4-carboxamide interacts with its targets by binding to the ALK kinase domain, revealing an unusual DFG-shifted conformation, which allows access to an extended hydrophobic pocket .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is a key downstream component of ALK . It also affects the DNA gyrase-mediated DNA damage pathway in Mycobacterium abscessus .
Result of Action
The molecular and cellular effects of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide’s action include the inhibition of ALK, leading to a decrease in the phosphorylation of Akt and downstream biomarkers . It also shows bactericidal and antibiofilm activity against Mycobacterium abscessus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide. For instance, the differential pathogenesis of Mycobacterium abscessus due to the expression of novel surface lipids, adaptation to both host and environmental niches, and acquisition of novel virulence factors can affect the compound’s action .
生化分析
Biochemical Properties
1-(2-Chlorobutanoyl)piperidine-4-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the key interactions is with DNA gyrase, an enzyme involved in DNA replication and transcription. Studies have shown that piperidine-4-carboxamides, including 1-(2-Chlorobutanoyl)piperidine-4-carboxamide, can inhibit DNA gyrase activity, leading to DNA damage and cell death . This interaction is crucial for its potential use as an antimicrobial agent, particularly against multidrug-resistant bacteria.
Cellular Effects
The effects of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide on various cell types and cellular processes are profound. This compound has been shown to influence cell function by inhibiting DNA gyrase, leading to DNA damage and subsequent cell death . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of DNA gyrase by 1-(2-Chlorobutanoyl)piperidine-4-carboxamide induces the activation of the recA promoter, a key player in the DNA damage response . This activation leads to changes in gene expression and cellular metabolism, ultimately affecting cell viability.
Molecular Mechanism
The molecular mechanism of action of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide involves its binding interactions with DNA gyrase. This compound binds to the gyrA and gyrB subunits of DNA gyrase, inhibiting its activity and causing DNA damage . The inhibition of DNA gyrase prevents the supercoiling of DNA, which is essential for DNA replication and transcription. This disruption leads to the accumulation of DNA breaks and ultimately cell death. Additionally, 1-(2-Chlorobutanoyl)piperidine-4-carboxamide induces the activation of the recA promoter, further contributing to DNA damage and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(2-Chlorobutanoyl)piperidine-4-carboxamide remains stable under specific conditions, allowing for sustained inhibition of DNA gyrase and prolonged DNA damage . Over time, the degradation of the compound can lead to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that continuous exposure to 1-(2-Chlorobutanoyl)piperidine-4-carboxamide results in persistent DNA damage and cell death .
Dosage Effects in Animal Models
The effects of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide vary with different dosages in animal models. At lower dosages, this compound effectively inhibits DNA gyrase and induces DNA damage without causing significant toxicity . At higher dosages, 1-(2-Chlorobutanoyl)piperidine-4-carboxamide can cause toxic effects, including severe DNA damage and cell death . Threshold effects have been observed, where a specific dosage range is required to achieve the desired antimicrobial activity without causing adverse effects. These findings highlight the importance of optimizing the dosage of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide for therapeutic applications.
Metabolic Pathways
1-(2-Chlorobutanoyl)piperidine-4-carboxamide is involved in specific metabolic pathways, including its interactions with enzymes and cofactors. The primary metabolic pathway involves the inhibition of DNA gyrase, leading to DNA damage and cell death . Additionally, this compound may interact with other enzymes and cofactors involved in DNA replication and repair.
Transport and Distribution
The transport and distribution of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide within cells and tissues are crucial for its efficacy. This compound is transported into cells via specific transporters and binding proteins . Once inside the cell, 1-(2-Chlorobutanoyl)piperidine-4-carboxamide accumulates in the nucleus, where it interacts with DNA gyrase and induces DNA damage . The localization and accumulation of this compound are essential for its antimicrobial activity, as it needs to reach the target enzyme to exert its effects.
Subcellular Localization
The subcellular localization of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide is primarily in the nucleus, where it interacts with DNA gyrase . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The activity and function of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide are dependent on its nuclear localization, as this is where it can effectively inhibit DNA gyrase and induce DNA damage. The precise mechanisms of its subcellular localization and the factors influencing its activity are still being investigated.
属性
IUPAC Name |
1-(2-chlorobutanoyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-2-8(11)10(15)13-5-3-7(4-6-13)9(12)14/h7-8H,2-6H2,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVKKQUHVAFMIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1479103.png)
![9-(2-Hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1479104.png)
![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-amine](/img/structure/B1479105.png)
![3-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479108.png)


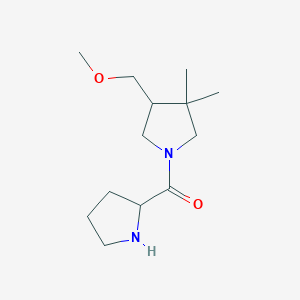
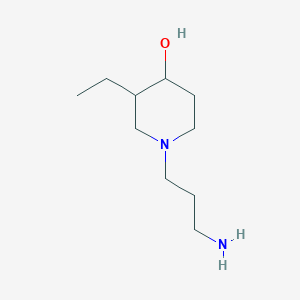
![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one](/img/structure/B1479117.png)
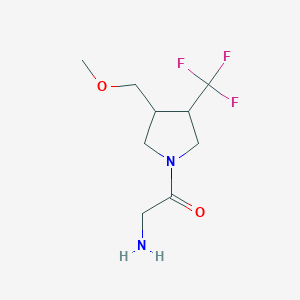
![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B1479121.png)
